molecular formula C9H18O3 B1615564 Hexyl lactate CAS No. 20279-51-0

Hexyl lactate

Cat. No.: B1615564
CAS No.: 20279-51-0
M. Wt: 174.24 g/mol
InChI Key: KDPXOGYCOOUWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl lactate, also known as hexyl 2-hydroxypropanoate, is an ester derived from lactic acid and hexanol. It is a colorless to pale yellow liquid with a mild, fruity odor. The compound is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its chemical formula is C9H18O3, and it has a molecular weight of 174.24 g/mol .

Preparation Methods

Hexyl lactate is typically synthesized through the esterification of lactic acid with hexanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or acidic ionic liquids. The reaction conditions often involve a twofold molar excess of hexanol to lactic acid, with the reaction carried out at temperatures around 60°C. The use of a biphasic system, where the ester forms an immiscible layer, helps drive the reaction to completion and achieve high yields .

In industrial settings, the production of this compound can involve continuous esterification processes using fixed-bed reactors with heterogeneous acid catalysts. This method allows for efficient production and easy separation of the product .

Chemical Reactions Analysis

Hexyl lactate undergoes several types of chemical reactions, including:

Common reagents for these reactions include sulfuric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl lactate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: this compound is studied for its potential antimicrobial properties and its role in metabolic pathways.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: It is widely used in the production of biodegradable plastics, paints, and coatings.

Mechanism of Action

The mechanism of action of hexyl lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to lactic acid, which then enters metabolic pathways such as glycolysis and the citric acid cycle. This metabolism involves enzymes like lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate .

In industrial applications, this compound acts as a solvent and plasticizer, interacting with polymers to enhance their flexibility and durability .

Comparison with Similar Compounds

Hexyl lactate can be compared to other alkyl lactates such as ethyl lactate and butyl lactate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths, which affects their physical properties and applications:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of alkyl lactates in various industries.

Properties

IUPAC Name

hexyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(11)8(2)10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXOGYCOOUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864931
Record name Hexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-51-0
Record name Hexyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20279-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl DL-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl 2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL DL-LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5BDB081FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl lactate
Reactant of Route 2
Reactant of Route 2
Hexyl lactate
Reactant of Route 3
Reactant of Route 3
Hexyl lactate
Reactant of Route 4
Reactant of Route 4
Hexyl lactate
Reactant of Route 5
Reactant of Route 5
Hexyl lactate
Reactant of Route 6
Reactant of Route 6
Hexyl lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.